An In-Depth Technical Guide to Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0): Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0): Properties, Synthesis, and Applications
Abstract
Methyl 2-amino-6-methoxybenzoate is a strategically important substituted anthranilate ester, valued for its role as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a sterically encumbered amine adjacent to a methoxy group, presents both challenges and opportunities in synthetic chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, outlines robust methodologies for its synthesis and characterization, explores its chemical reactivity, and details its applications, particularly as a precursor to high-value compounds in the pharmaceutical sector. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Physicochemical Properties and Structural Attributes
Methyl 2-amino-6-methoxybenzoate is a solid at room temperature, possessing a molecular structure characterized by an aniline core with three distinct functional groups: an amine, a methyl ester, and a methoxy group.[1][2] This arrangement makes it a valuable synthon for constructing heterocyclic systems and other complex molecular architectures.
Table 1: Physicochemical Properties of Methyl 2-amino-6-methoxybenzoate
| Property | Value | Source(s) |
| CAS Number | 54166-96-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| IUPAC Name | methyl 2-amino-6-methoxybenzoate | [3] |
| Synonyms | Benzoic acid, 2-amino-6-methoxy-, methyl ester | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% (Commercially available) | [1] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [1] |
| SMILES | COC1=CC=CC(=C1C(=O)OC)N | [1][3] |
| InChI Key | ZSQWDVCEAXGVIK-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The primary and most direct route to Methyl 2-amino-6-methoxybenzoate is through the esterification of its parent carboxylic acid, 2-amino-6-methoxybenzoic acid. An alternative, though less direct, pathway involves the reduction of a nitro-substituted precursor.
Synthetic Route: Fischer Esterification
The most common laboratory-scale synthesis involves the acid-catalyzed esterification of 2-amino-6-methoxybenzoic acid with methanol. This reaction, a classic Fischer esterification, is driven to completion by using a large excess of methanol, which acts as both reactant and solvent, and by removing the water formed during the reaction.
Diagram 1: Synthesis of Methyl 2-amino-6-methoxybenzoate
Caption: Fischer esterification of 2-amino-6-methoxybenzoic acid.
Detailed Laboratory Protocol: Acid-Catalyzed Esterification
This protocol is based on well-established methods for the esterification of aromatic amino acids.
Materials:
-
2-amino-6-methoxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq, solvent and reagent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-methoxybenzoic acid in anhydrous methanol.
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring.
-
Causality Insight: The reaction is exothermic; slow addition of the strong acid prevents overheating. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: Heating provides the necessary activation energy. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
-
Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate. Carefully pour the organic solution into a beaker containing a saturated solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Causality Insight: The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into their respective salts which are soluble in the aqueous phase.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Causality Insight: The washes remove water-soluble impurities. Brine helps to break any emulsions and further removes water from the organic layer.
-
-
Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure Methyl 2-amino-6-methoxybenzoate.
Analytical Characterization & Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for quality control.
Diagram 2: Quality Control (QC) Workflow
Caption: Standard workflow for the quality control of synthesized compounds.
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific molecule are not widely published, its features can be reliably predicted based on its structure and data from closely related analogs.
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¹H NMR (Proton NMR):
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Aromatic Protons: Three protons on the aromatic ring would appear as a multiplet system. The proton between the two electron-donating groups (NH₂ and OCH₃) would be significantly shielded. The proton ortho to the ester would be deshielded. A triplet and two doublets in the range of δ 6.0-7.5 ppm are expected.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected. The methoxy group on the ring would likely appear around δ 3.8-3.9 ppm, while the methyl ester protons would be slightly downfield, around δ 3.9-4.0 ppm.
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Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons would be observed, typically in the range of δ 4.5-5.5 ppm. Its chemical shift can be variable and concentration-dependent.
-
-
¹³C NMR (Carbon NMR):
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Carbonyl Carbon: The ester carbonyl carbon would be the most deshielded, appearing around δ 168-170 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected. The carbons directly attached to the oxygen and nitrogen atoms (C2 and C6) would be significantly deshielded (δ ~150-160 ppm), while the other aromatic carbons would appear in the typical δ 100-130 ppm range.
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Methyl Carbons: Two signals for the methyl carbons of the methoxy and ester groups would be seen in the upfield region, around δ 50-60 ppm.
-
-
IR (Infrared) Spectroscopy:
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N-H Stretch: Two characteristic sharp peaks for the primary amine N-H stretching vibrations would be present in the 3300-3500 cm⁻¹ region.
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C=O Stretch: A strong, sharp absorption band for the ester carbonyl group will be prominent around 1700-1725 cm⁻¹.
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C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and ether linkages will be visible in the 1250-1300 cm⁻¹ (aromatic ether) and 1100-1200 cm⁻¹ (ester) regions.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1500-1600 cm⁻¹ range are characteristic of the aromatic ring.
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Chemical Reactivity and Synthetic Utility
The synthetic utility of Methyl 2-amino-6-methoxybenzoate is dictated by the reactivity of its amine and ester functional groups. However, the ortho-relationship of the bulky methoxy group to the amine imposes significant steric hindrance, which modulates its reactivity compared to other anthranilate isomers.
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Amine Group Reactivity: The nucleophilicity of the 2-amino group is reduced due to steric hindrance from the adjacent 6-methoxy group.[4] This can make standard N-acylation or N-alkylation reactions challenging, often requiring more forcing conditions or specialized reagents. However, this steric shielding can also be an advantage, allowing for selective reactions at other sites in more complex molecules. The amine can still participate in cyclization reactions, particularly in the formation of heterocyclic systems like quinazolinones, although reaction kinetics may be slower.
-
Ester Group Reactivity: The methyl ester is susceptible to standard transformations such as hydrolysis to the corresponding carboxylic acid under basic or acidic conditions, or amidation with amines at elevated temperatures to form benzamides.
-
Aromatic Ring Reactivity: The benzene ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of both the amino and methoxy groups. Substitution is likely to be directed to the positions ortho and para to these activating groups.
Diagram 3: Key Reaction Pathways
Caption: Potential chemical transformations of the title compound.
Applications in Research and Development
Substituted anthranilic acids and their esters are cornerstone intermediates in medicinal chemistry. While direct applications of the title methyl ester are less frequently documented than its corresponding acid, its role as a direct precursor is highly valuable.
Precursor to Pharmaceutical Scaffolds
The primary application of this molecule is as an intermediate in the synthesis of more complex heterocyclic structures.
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Quinazolinone Synthesis: Anthranilate derivatives are classical starting materials for the synthesis of quinazolinones, a class of compounds with a wide range of biological activities including anticancer and anti-inflammatory properties.[5] Methyl 2-amino-6-methoxybenzoate can be cyclized with reagents like formamide or other one-carbon sources to form the corresponding methoxy-substituted quinazolinone ring system.[2][6]
-
Precursor to Tasquinimod Analogues: The parent acid, 2-amino-6-methoxybenzoic acid, is a known intermediate in the synthesis of the anticancer agent Tasquinimod.[7] The methyl ester serves as a protected form of this acid, which can be easily hydrolyzed at a later stage in a synthetic sequence. This protecting group strategy is common in multi-step syntheses to prevent unwanted side reactions of the carboxylic acid functionality.
Safety and Handling
Methyl 2-amino-6-methoxybenzoate should be handled in accordance with standard laboratory safety procedures.
-
Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light to maintain its stability.[1]
Conclusion
Methyl 2-amino-6-methoxybenzoate is a valuable and versatile chemical intermediate with a unique substitution pattern that influences its reactivity. Its primary utility lies in its role as a building block for complex heterocyclic systems, most notably as a precursor to the quinazolinone scaffold found in numerous biologically active compounds. While its sterically hindered amine group requires careful consideration in reaction planning, this feature can also be exploited for regioselective synthesis. This guide has provided a detailed overview of its properties, a robust and logical protocol for its synthesis, and an exploration of its reactivity and applications, offering a solid foundation for its use in advanced organic synthesis and drug discovery programs.
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